But-3-yn-1-amine hydrochloride
Overview
Description
But-3-yn-1-amine hydrochloride is an organic compound with the molecular formula C4H8ClN. It is a hydrochloride salt of but-3-yn-1-amine, characterized by the presence of an alkyne group and an amine group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
But-3-yn-1-amine hydrochloride is primarily used as a reagent in the synthesis of dialkynylamides from diacids . It acts as a bifunctional linker in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .
Mode of Action
The compound interacts with its targets through an addition reaction. For instance, it reacts with formamidinium iodide to synthesize a new additive in perovskite precursor solution .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of dialkynylamides from diacids . The compound can control the intermediate precursor phase for regulating perovskite nucleation .
Result of Action
The result of this compound’s action is the formation of dialkynylamides from diacids . In the context of perovskite solar cells, the compound leads to the growth of perovskite along the preferred orientation, releasing lattice strain and passivating surface defects .
Action Environment
The compound is typically stored under an inert atmosphere at room temperature . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, it should be stored away from moisture as it is hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of but-3-yn-1-amine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: But-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated amines or other substituted derivatives.
Scientific Research Applications
But-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
But-3-yn-1-amine: The parent compound without the hydrochloride salt.
Hex-3-yn-1-amine: A similar compound with a longer carbon chain.
Propargylamine: A related compound with a similar alkyne group.
Uniqueness: But-3-yn-1-amine hydrochloride is unique due to its combination of an alkyne group and an amine group, along with the presence of the hydrochloride salt. This combination enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
but-3-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPCBUBKRUREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481102 | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88211-50-1 | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does but-3-yn-1-amine hydrochloride interact with the perovskite precursor solution, and what are the downstream effects on perovskite film formation?
A1: this compound, when added to the perovskite precursor solution containing formamidinium iodide (FAI), undergoes an in-situ reaction. [] This reaction results in the formation of a new additive directly within the solution. This additive plays a crucial role in controlling the crystallization kinetics of the perovskite film. Specifically, it influences the intermediate precursor phase, leading to regulated perovskite nucleation and the formation of beneficial 2D perovskite structures. [] These 2D structures promote the growth of perovskite crystals along the preferred [] orientation. This controlled growth not only reduces lattice strain within the film but also allows for strong interaction between the additive and the perovskite, effectively passivating surface defects. [] This ultimately leads to improved optoelectronic properties and enhanced device performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.